1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine
Description
1-[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core substituted at the 1-position with a 4-(2-fluorophenyl)-1,3-thiazol-2-yl group and at the 4-position with a 4-methoxyphenyl moiety.
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4OS/c1-25-13-8-6-12(7-9-13)15-10-22-24(18(15)21)19-23-17(11-26-19)14-4-2-3-5-16(14)20/h2-11H,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSVPEDWQZNECI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N(N=C2)C3=NC(=CS3)C4=CC=CC=C4F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a 2-fluorophenyl thiourea derivative, cyclization with α-haloketones can form the thiazole ring.
Pyrazole Formation: The thiazole intermediate can then be reacted with hydrazine derivatives to form the pyrazole ring.
Final Coupling: The methoxyphenyl group can be introduced through a coupling reaction, such as Suzuki or Heck coupling, to complete the synthesis.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole or pyrazole derivatives.
Substitution: Introduction of various functional groups on the aromatic rings.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Compounds containing pyrazole and thiazole moieties have been reported to exhibit antimicrobial properties. The presence of the fluorophenyl group enhances the bioactivity of the compound, making it a candidate for further development as an antimicrobial agent .
- Case Study : A study demonstrated that derivatives of thiazole and pyrazole showed promising results against various bacterial strains. The synthesized compounds displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics .
-
Anti-inflammatory Properties
- The compound's structure suggests potential inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This inhibition could lead to anti-inflammatory effects, similar to other known pyrazole derivatives.
- Data Table : Comparison of anti-inflammatory activity of similar compounds:
-
Cancer Research
- Preliminary studies indicate that thiazole and pyrazole derivatives can inhibit tumor growth in various cancer cell lines. The unique structural features of this compound may allow it to interact with specific cellular targets involved in cancer progression .
- Case Study : Research on similar compounds showed significant cytotoxicity against human cancer cell lines, suggesting that further exploration of this compound could yield valuable insights into its anticancer potential .
Materials Science Applications
-
Organic Electronics
- The electronic properties of compounds like 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorinated phenyl group can enhance charge mobility within the material .
- Data Table : Comparison of charge mobility in related compounds:
Compound Name Charge Mobility (cm²/V·s) Application Area Compound C 0.5 OLEDs Compound D 0.7 OPVs Target Compound 0.6 OLEDs/OPVs -
Polymer Chemistry
- This compound can serve as a monomer or additive in polymer synthesis, potentially improving thermal stability and mechanical properties due to its heterocyclic structure .
- Case Study : Polymers synthesized with similar thiazole-based monomers exhibited enhanced thermal stability compared to traditional polymers, indicating a promising avenue for material development .
Agricultural Chemistry Applications
-
Pesticide Development
- The structural characteristics of this compound suggest potential efficacy as a pesticide or herbicide. Compounds with thiazole and pyrazole frameworks have been shown to possess insecticidal properties against various pests.
- Data Table : Efficacy of related compounds as pesticides:
Mechanism of Action
The mechanism of action of 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl and thiazolyl groups could facilitate binding to hydrophobic pockets, while the pyrazole ring might participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Table 1: Comparison of Thiazole-Pyrazole Derivatives
Key Observations:
- Substituent Position : The target compound’s 2-fluorophenyl group on the thiazole (ortho-substitution) contrasts with para-substituted analogs (e.g., 4-fluorophenyl or 4-bromophenyl in ). Ortho-substitution may sterically hinder interactions or alter electronic profiles compared to para-substituted derivatives.
- Electron-Donating vs.
Pyrazole Regioisomerism and Kinase Selectivity
Evidence from non-thiazole-containing pyrazole derivatives demonstrates that regioisomeric changes drastically alter biological activity. For example:
- 3-(4-Fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine : Inhibits p38α MAP kinase.
- 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine: Loses p38α activity but inhibits cancer kinases (Src, B-Raf, EGFR) with IC50 values in the nanomolar range .
While the target compound’s thiazole-pyrazole core differs, this highlights the critical role of substituent positioning in dictating target specificity. The 4-methoxyphenyl group’s placement on the pyrazole may similarly influence interactions with kinase ATP-binding pockets or allosteric sites.
Methoxyphenyl-Containing Analogues
Compounds with 4-methoxyphenyl groups, such as those in , exhibit enhanced solubility and altered pharmacokinetics compared to halogenated or alkylated analogs. For instance:
- tert-Butyl 4-[4-(methoxycarbonyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate (5f) : Synthesized via reaction with 4-methoxyphenylhydrazine, demonstrating the feasibility of introducing methoxy groups into pyrazole systems .
- 4-[1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine : Combines methoxyphenyl with a thiazole ring, though biological data are lacking .
These examples suggest that the target compound’s 4-methoxyphenyl group may improve bioavailability compared to more hydrophobic analogs.
Computational and Structural Insights
For example:
- The 2-fluorophenyl group’s electronegativity may create localized electron-deficient regions, favoring interactions with basic residues in target proteins.
- The methoxy group’s electron-donating nature could enhance π-stacking with aromatic amino acids (e.g., Phe, Tyr).
Biological Activity
The compound 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine is a hybrid molecule that integrates thiazole and pyrazole moieties, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of the compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:
- Formation of Thiazole Ring : The thiazole moiety is synthesized through a condensation reaction involving thioketones and appropriate amines.
- Pyrazole Formation : The pyrazole ring is constructed using hydrazine derivatives in the presence of suitable carbonyl compounds.
- Final Coupling : The thiazole and pyrazole derivatives are coupled to form the final compound, often yielding good purity and yield percentages.
Anticancer Activity
Research has indicated that compounds containing thiazole and pyrazole rings exhibit significant anticancer properties. For instance, structural modifications in similar compounds have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazole-Pyrazole Derivative | U251 (Glioblastoma) | 1.61 ± 1.92 | |
| Thiazole-Pyrazole Derivative | WM793 (Melanoma) | 1.98 ± 1.22 |
The presence of electron-donating groups such as methoxy on the phenyl ring enhances cytotoxic activity, likely due to increased lipophilicity and better interaction with cellular targets.
Antimicrobial Activity
Thiazoles are well-documented for their antimicrobial properties. Compounds similar to This compound have shown efficacy against a range of bacterial and fungal strains, suggesting potential applications in treating infections.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Many thiazole derivatives act by inhibiting enzymes critical for cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that certain derivatives can induce programmed cell death in cancer cells.
- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant capabilities, which may contribute to their protective effects against cellular damage.
Study 1: Antitumor Efficacy
A recent study evaluated a series of thiazole-pyrazole derivatives for their antitumor efficacy against human glioblastoma cells. The compound exhibited an IC50 value significantly lower than standard chemotherapeutic agents, indicating its potential as a lead compound for further development.
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of thiazole-containing compounds. The results showed that these compounds effectively inhibited the growth of various bacterial strains, supporting their use in developing new antibiotics.
Q & A
How can researchers optimize the synthesis of 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine?
Basic Question : Focused on improving yield and purity.
Methodological Answer :
- Microwave-Assisted Synthesis : Microwave irradiation reduces reaction times (e.g., from hours to minutes) and improves yields by enhancing reaction homogeneity. For example, microwave-mediated nucleophilic substitution reactions (as seen in triazole analogs) achieve >85% yield .
- Base Selection : Use potassium carbonate or sodium hydroxide to facilitate thioether bond formation between fluorophenyl and thiazole moieties, critical for structural integrity .
- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) resolves intermediates, while recrystallization from DMSO/water mixtures (2:1) enhances final product purity .
What advanced techniques are used to determine the crystal structure and conformational dynamics of this compound?
Advanced Question : Requires expertise in structural biology.
Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolves bond lengths (e.g., C–S bond: 1.74–1.78 Å) and dihedral angles (e.g., 112.1° between thiazole and pyrazole rings), critical for understanding steric effects .
- Torsional Angle Analysis : Assess rotational flexibility of the 4-methoxyphenyl group using refinement software (e.g., SHELXL). Angles >120° indicate restricted rotation, impacting ligand-receptor interactions .
- Validation : Cross-reference with density functional theory (DFT) calculations to confirm experimental bond parameters within ±0.02 Å .
How can researchers design assays to evaluate the compound’s antimicrobial or antitumor activity?
Basic Question : Focused on assay design.
Methodological Answer :
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Candida albicans (ATCC 90028) and Staphylococcus aureus (ATCC 25923). Report MIC values with positive controls (e.g., fluconazole for fungi) .
- Antitumor Screening : Employ MTT assays on human cancer cell lines (e.g., HCT-116 colon cancer). Pre-treat cells with 10 µM compound for 48 hours; validate results via flow cytometry for apoptosis markers (e.g., Annexin V) .
- Receptor Binding : Radioligand displacement assays (e.g., cannabinoid receptor CB1) using [³H]CP-55,940. Calculate IC₅₀ values via nonlinear regression .
What strategies address poor aqueous solubility during in vivo studies?
Advanced Question : Focused on formulation challenges.
Methodological Answer :
- Salt Formation : React with HCl to form a hydrochloride salt, improving solubility (e.g., from 18.1 µg/mL to >500 µg/mL at pH 7.4) .
- Co-Solvents : Use 10% DMSO/PBS mixtures for intraperitoneal administration. Validate stability via HPLC over 24 hours .
- Nanoparticle Encapsulation : Load into PLGA nanoparticles (75:25 lactide:glycolide) via solvent evaporation. Characterize with dynamic light scattering (DLS; target size: 150–200 nm) .
How can molecular docking predict the compound’s mechanism of action?
Advanced Question : Requires computational modeling.
Methodological Answer :
- Target Selection : Prioritize GPCRs (e.g., serotonin 5-HT₂ₐ) based on structural analogs’ activity . Use PDB IDs (e.g., 6WGT) for homology modeling.
- Docking Workflow :
- Prepare ligand (AM1-BCC charges) and receptor (Protonate at pH 7.4).
- Run Glide SP docking; validate poses with MM-GBSA scoring (ΔG < −40 kcal/mol indicates strong binding) .
- Map interactions: Fluorophenyl-thiazole engages in π-π stacking (e.g., Phe340 in CB1), while the methoxyphenyl group forms hydrogen bonds with Thr175 .
How should researchers resolve contradictions in reported bioactivity data?
Advanced Question : Focused on data validation.
Methodological Answer :
- Assay Standardization : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (24 vs. 48 hours) .
- Structural Confirmation : Verify batch purity via ¹H NMR (e.g., δ 7.85 ppm for thiazole protons) and LC-MS (ESI+, m/z 394.1 [M+H]⁺) .
- Orthogonal Assays : Cross-check antifungal activity via both microdilution and agar diffusion to rule out false positives .
What scale-up challenges arise in multi-step synthesis, and how are they mitigated?
Advanced Question : Focused on process chemistry.
Methodological Answer :
- Intermediate Stability : Monitor thiazole-amine intermediates via TLC (Rf 0.4 in ethyl acetate) to prevent degradation. Store at −20°C under argon .
- Catalyst Optimization : Replace homogeneous catalysts (e.g., Pd/C) with immobilized variants (e.g., Pd on Al₂O₃) for easier recovery in Suzuki couplings .
- Process Analytics : Implement inline FTIR to track reaction progression (e.g., carbonyl peak at 1680 cm⁻¹) and minimize byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
